molecular formula C17H16FNO3 B4995279 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide

Cat. No.: B4995279
M. Wt: 301.31 g/mol
InChI Key: JAMZUOILSGLKKC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide is an organic compound that features a fluorophenyl group and a methoxyphenyl group attached to a butanamide backbone

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-methoxyaniline.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-methoxyaniline to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with butanoyl chloride to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic environments. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

4-(4-Fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide can be compared with similar compounds such as:

    4-(4-Fluorophenyl)-N-(2-nitrophenyl)-4-oxobutanamide: This compound has a nitro group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.

    4-(4-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s electronic properties and interactions with biological targets.

    4-(4-Fluorophenyl)-N-(2-hydroxyphenyl)-4-oxobutanamide: The hydroxy group can introduce different hydrogen bonding interactions, impacting the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-22-16-5-3-2-4-14(16)19-17(21)11-10-15(20)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMZUOILSGLKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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